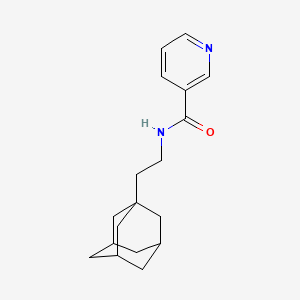

Nicotinamide, N-(2-(1-adamantyl)ethyl)-

Description

Properties

CAS No. |

61876-31-1 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-[2-(1-adamantyl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H24N2O/c21-17(16-2-1-4-19-12-16)20-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2,(H,20,21) |

InChI Key |

CDEDPXIGAXBRKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

Direct amidation employs carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of nicotinamide for nucleophilic attack by 2-(1-adamantyl)ethylamine. This method, adapted from urea-based syntheses of adamantyl-containing compounds, proceeds under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Key Steps :

- Activation of nicotinamide’s carboxylic acid with DCC/EDC to form an O-acylisourea intermediate.

- Nucleophilic substitution by 2-(1-adamantyl)ethylamine to yield the target amide.

- Quenching with aqueous acid to remove excess reagents.

This method typically achieves yields of 65–78% , with purity dependent on subsequent chromatographic purification.

Radical Alkylation of Pyridine Derivatives

Recent advances in radical chemistry, as demonstrated in para-selective alkylation of pyridines, offer an alternative route. By generating a carbon-centered radical at the pyridine ring’s para position, 2-(1-adamantyl)ethyl groups can be introduced selectively.

- Reactants : Nicotinamide, diacyl peroxide (radical initiator), 2-(1-adamantyl)ethyl iodide.

- Conditions : Acetonitrile, 25°C, 12–48 hours.

- Yield : ~70% after flash chromatography.

This method avoids harsh acidic/basic conditions, preserving the adamantane group’s integrity. Diastereomer formation, observed in analogous syntheses, necessitates chiral separation techniques.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates. In contrast, nonpolar solvents like toluene reduce byproduct formation in carbodiimide-mediated couplings. Elevated temperatures (40–60°C) accelerate reactions but risk adamantane decomposition, favoring room-temperature protocols.

Catalytic and Stoichiometric Considerations

- Catalysts : 4-Dimethylaminopyridine (DMAP) improves yields in carbodiimide couplings by scavenging HCl.

- Stoichiometry : A 1:1.2 molar ratio of nicotinamide to 2-(1-adamantyl)ethylamine minimizes unreacted starting material.

Purification and Analytical Characterization

Flash Chromatography

Crude products are purified via silica gel chromatography using gradients of n-pentane/ethyl acetate (10:3 → 4:1). This resolves diastereomers and removes unreacted adamantyl precursors.

Spectroscopic Confirmation

- 1H NMR : Diagnostic peaks include:

- LC-MS : Molecular ion [M+H]+ at m/z 331.2 confirms successful synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Amidation | 65–78 | ≥95 | Scalability | Diastereomer separation |

| Radical Alkylation | 70 | ≥90 | Para-selectivity | Radical initiator handling |

Industrial-Scale Production Challenges

The adamantane group’s steric bulk complicates mass transfer in large batches. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(2-(1-adamantyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of Nicotinamide, N-(2-(1-adamantyl)ethyl)-

Nicotinamide, N-(2-(1-adamantyl)ethyl)-, is a chemical compound that combines nicotinamide with an adamantyl group, creating unique chemical stability and biological activity. The adamantyl group enhances the compound's interactions with biological targets, making it valuable for research and potential therapeutic uses.

Properties and Synthesis

Nicotinamide, N-(2-(1-adamantyl)ethyl)-, features a molecular formula of . It comprises a nicotinamide derivative with an amide nitrogen substituted by a 2-(1-adamantyl)ethyl group. The adamantane moiety is a stable, rigid tricyclic hydrocarbon that contributes to the compound's distinct chemical and biological properties. The synthesis of Nicotinamide, N-(2-(1-adamantyl)ethyl)-, typically involves the reaction between nicotinamide and 2-(1-adamantyl)ethylamine.

Interaction Mechanisms

Research into Nicotinamide, N-(2-(1-adamantyl)ethyl)- focuses on its binding affinity to specific proteins and enzymes. The adamantyl group enhances interactions within hydrophobic pockets of target proteins, potentially leading to the inhibition or modulation of enzymatic activity. These studies are crucial for understanding its therapeutic potential and optimizing its use in drug development.

Potential Therapeutic Applications

- Modulation of Cellular Processes : Nicotinamide, N-(2-(1-adamantyl)ethyl)-, may modulate enzyme activity, influence gene expression, and alter cellular signaling pathways.

- Treatment of Diseases : It shows potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

- Enhancing Drug Stability and Interaction : The adamantyl group enhances the compound's stability and its ability to interact with biological targets. Adamantyl groups are frequently used in drugs targeting viral infections, type 2 diabetes, influenza, and skin disorders .

- Nicotinamide Metabolism : Nicotinamide can be used to biosynthesize NAD(H) .

Nicotinamide N-methyltransferase (NNMT)

Mechanism of Action

The mechanism of action of Nicotinamide, N-(2-(1-adamantyl)ethyl)- involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nicotinamide, N-(2-(1-adamantyl)ethyl)- with structurally related adamantyl-containing compounds, focusing on synthesis, structural features, and physicochemical properties.

Physicochemical and Spectroscopic Properties

Structural confirmation of adamantyl-containing compounds relies on NMR and HRMS

- 1H-NMR Profiles: Adamantyl protons typically resonate as multiplets between δ 1.6–2.1 ppm due to the rigid bicyclic structure. For instance, compound 2c shows adamantyl signals at δ 2.05–1.70 ppm, alongside quinoline aromatic protons at δ 8.30–6.80 ppm .

- HRMS Validation : Molecular ions ([M+H]⁺) for analogs like 7b (C₂₀H₂₅ClN₂) align with calculated values (e.g., observed 329.1784 vs. calculated 329.1782) .

Functional Implications of the Adamantyl Group

- Metabolic Stability: The bulky adamantyl moiety may shield labile functional groups from enzymatic degradation, as seen in synthetic cannabinoids (e.g., 5F-AKB48) .

Q & A

Basic: What are the optimal synthetic routes for Nicotinamide, N-(2-(1-adamantyl)ethyl)-, and how can purity be ensured during synthesis?

The synthesis of this adamantane-modified nicotinamide derivative typically involves multi-step organic reactions. A common approach includes:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to introduce the adamantyl-ethyl group to the nicotinamide core .

- Amidation : Reaction of nicotinic acid derivatives with 2-(1-adamantyl)ethylamine under activated conditions (e.g., EDCI/HOBt) .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to achieve ≥98% purity, validated via NMR and mass spectrometry (HRMS) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Discrepancies may arise from variations in:

- Stereochemical Purity : Adamantyl groups can introduce steric effects; ensure enantiomeric purity via chiral HPLC .

- Assay Conditions : Standardize cell-based assays (e.g., receptor binding or enzyme inhibition) using controls like known ligands (e.g., nicotinamide riboside) .

- Metabolic Stability : Fluorine-free analogs may degrade faster; compare pharmacokinetic profiles using LC-MS/MS in in vitro hepatic microsome assays .

Basic: What analytical techniques are critical for structural confirmation of Nicotinamide, N-(2-(1-adamantyl)ethyl)-?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm adamantyl and ethyl linkages (e.g., adamantyl protons at δ 1.6–2.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <5 ppm error .

- X-ray Crystallography : Resolve steric interactions between the adamantyl group and the nicotinamide core .

Advanced: What strategies mitigate potential conflicts of interest in studies funded by entities with vested interests in adamantane derivatives?

Per ethical guidelines:

- Disclosure : Explicitly declare funding sources and sponsor roles in manuscript submissions (e.g., whether sponsors influenced data interpretation) .

- Independent Validation : Reproduce key findings (e.g., receptor binding assays) in third-party labs unaffiliated with the sponsor .

- Data Transparency : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem or Zenodo) .

Basic: How does the adamantyl moiety influence the compound’s physicochemical properties?

The adamantyl group confers:

- Lipophilicity : Increases logP values (predicted ~3.5), enhancing membrane permeability .

- Metabolic Stability : Resists cytochrome P450 oxidation due to rigid cage structure, as shown in in vitro microsome studies .

- Steric Hindrance : May reduce binding affinity to certain targets; compare with non-adamantyl analogs via surface plasmon resonance (SPR) .

Advanced: What computational methods predict target interactions for this compound?

- Molecular Docking : Use software like AutoDock Vina to model binding to nicotinamide-associated enzymes (e.g., sirtuins or PARPs) .

- Molecular Dynamics (MD) Simulations : Assess adamantyl group stability in hydrophobic binding pockets over 100-ns trajectories .

- QSAR Modeling : Corrogate adamantyl substituent effects with bioactivity data from PubChem assays (AID 743255) .

Basic: What are the documented biological targets of adamantane-containing nicotinamide derivatives?

Reported targets include:

- Sirtuin 1 (SIRT1) : Modulates deacetylase activity in aging studies .

- Indoleamine 2,3-Dioxygenase (IDO) : Implicated in immunomodulation; IC values compared to 1-methyl-D-tryptophan .

- Antimicrobial Targets : Adamantyl derivatives show activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

Advanced: How can researchers optimize experimental design for in vivo toxicity studies?

- Dose Escalation : Start with 10 mg/kg in rodent models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Toxicokinetics : Measure plasma half-life and tissue distribution using radiolabeled C analogs .

- Comparative Studies : Include structurally related compounds (e.g., N-(1-adamantyl)carbothioamides) to isolate adamantyl-specific effects .

Basic: What are the storage and stability requirements for this compound?

- Storage : -20°C in airtight, light-protected containers to prevent adamantyl oxidation .

- Stability : Monitor via periodic HPLC; degradation products (e.g., nicotinic acid) indicate hydrolysis .

Advanced: How can metabolomic profiling elucidate the compound’s mechanism of action?

- Untargeted Metabolomics : Use LC-HRMS to identify altered pathways (e.g., NAD biosynthesis) in treated cell lines .

- Isotope Tracing : C-labeled nicotinamide to track incorporation into NAD pools via mass spectrometry .

- Network Pharmacology : Integrate transcriptomic data (RNA-seq) with metabolite profiles using tools like MetaboAnalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.